Cas no 2304-85-0 (1,8-Pyrenedione)

1,8-Pyrenedione 化学的及び物理的性質
名前と識別子
-
- 1,8-Pyrenedione
- pyrene-1,8-dione
- 1,8-pyrenequinone
- 1,8-pyrenoquinone
- 3,10-Pyrenedione
- 3,10-Pyrenequinone
- BRN 1963134
- CCRIS 5486
- EINECS 218-966-9
- Pyren-1,8-dion
- pyrene 3, 6-quinone
- Pyrene-1,8-quinone
- SureCN236503
- 1,8-DIHYDROPYRENE-1,8-DIONE
- N55G3TLC7D
- UNII-N55G3TLC7D
- C18258
- 1,8-Pyrene quinone
- 2304-85-0
- NS00027333
- 3,6-PYRENEDIONE
- DTXSID8062317
- SCHEMBL236503
- 3,6-PYRENEQUINONE
- CHEBI:81609
- Q27155496
- G83040
- XETOQIJGUBNXLQ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C16H8O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H
- InChIKey: XETOQIJGUBNXLQ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2C3=C4C(=CC=2)C(=O)C=CC4=CC=C3C=C1
計算された属性
- せいみつぶんしりょう: 232.05244
- どういたいしつりょう: 232.05243
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- 密度みつど: 1.2260 (rough estimate)
- ふってん: 314.4°C (rough estimate)
- フラッシュポイント: 177.8°C
- 屈折率: 1.4700 (estimate)
- PSA: 34.14
- LogP: 3.25880
1,8-Pyrenedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR002MO6-50mg |
1,8-Pyrenedione |
2304-85-0 | 95% | 50mg |
$416.00 | 2023-12-15 | |
A2B Chem LLC | AB21594-50mg |
1,8-Pyrenedione |
2304-85-0 | 95%+ | 50mg |
$472.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1252983-50mg |
1,8-Pyrenedione |
2304-85-0 | 95%+ | 50mg |
$415 | 2024-06-07 | |
1PlusChem | 1P002MFU-50mg |
1,8-Pyrenedione |
2304-85-0 | 95%+ | 50mg |
$415.00 | 2024-05-24 |
1,8-Pyrenedione 関連文献
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Wei Yao,Mingtai Sun,Yuannian Zhang,Hui Yang,Dong Liang,Haixia Wu,Runyan Ni,Ming Wah Wong,Dejian Huang Org. Chem. Front. 2018 5 1679
-
Paulo Henrique M. Buzzetti,Pierre-Yves Blanchard,Emerson Marcelo Girotto,Yuta Nishina,Serge Cosnier,Alan Le Goff,Michael Holzinger Chem. Commun. 2021 57 8957
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Nidhi P. Rao,Vaishnavi C. M,Malavika S. Kumar,Vishnu S,Bimalendu Mukherjee,Karthik N,Gorachand Dutta,Avijit Kumar Das Anal. Methods 2023 15 2546
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Samantha N. Keller,Todd C. Sutherland New J. Chem. 2018 42 2970
1,8-Pyrenedioneに関する追加情報
Professional Introduction to 1,8-Pyrenedione (CAS No: 2304-85-0)
1,8-Pyrenedione, chemically known by its CAS number 2304-85-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrene family, a group of polycyclic aromatic hydrocarbons (PAHs) that exhibit unique structural and electronic properties. The specific arrangement of double bonds and oxygen atoms in 1,8-Pyrenedione imparts it with distinctive reactivity and biological potential, making it a subject of extensive study in both academic and industrial settings.
The molecular structure of 1,8-Pyrenedione consists of a pyrene core with a carbonyl group at the 1-position and another at the 8-position. This bidentate functionality allows for versatile interactions with biological targets, including enzymes and nucleic acids. The compound's ability to participate in hydrogen bonding, π-stacking interactions, and metal coordination makes it a valuable scaffold for drug design and material science applications.
In recent years, 1,8-Pyrenedione has been explored for its potential in medicinal chemistry due to its ability to modulate various biological pathways. One of the most promising areas of research involves its role as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of 1,8-Pyrenedione have been investigated for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that certain modifications to the pyrene core can enhance binding affinity to specific protein targets, leading to the development of novel therapeutic agents.
Moreover, the photochemical properties of 1,8-Pyrenedione have attracted interest in applications beyond pharmaceuticals. The compound exhibits strong fluorescence characteristics when excited by ultraviolet light, making it useful in bioimaging techniques. Researchers have leveraged this property to develop probes for tracking cellular processes and diagnosing diseases. The high quantum yield and stability of 1,8-Pyrenedione under illumination conditions make it an ideal candidate for fluorescent labeling in biomedical research.
Recent advancements in synthetic chemistry have enabled the production of complex derivatives of 1,8-Pyrenedione, expanding its utility in multiple domains. For example, functionalization at the 3-position or 6-position of the pyrene ring can introduce additional reactive sites for further chemical manipulation. These modifications have led to the discovery of new compounds with enhanced pharmacological activity. Additionally, computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to understand the interaction mechanisms between 1,8-Pyrenedione derivatives and biological targets.
The environmental impact of 1,8-Pyrenedione has also been studied due to its prevalence in certain ecosystems. While not classified as a pollutant per se, its degradation products can influence aquatic environments. Research has focused on identifying biodegradation pathways for 1,8-Pyrenedione, ensuring that its use does not contribute to long-term ecological harm. Efforts are underway to develop sustainable synthetic routes that minimize waste and energy consumption while maintaining high yields.
In conclusion,1,8-Pyrenedione (CAS No: 2304-85-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable diverse applications ranging from drug development to bioimaging technologies. As research continues to uncover new aspects of this compound's properties,1,8-Pyrenedione is poised to remain a cornerstone in interdisciplinary studies aimed at advancing scientific knowledge and technological innovation.
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